1,8-Dibromonaphthalene
Overview
Description
1,8-Dibromonaphthalene is a brominated derivative of naphthalene, where two bromine atoms are substituted at the 1 and 8 positions of the naphthalene ring system. This compound serves as a key intermediate in the synthesis of various organic compounds, including those with applications in materials science, pharmaceuticals, and organic electronics 910.
Synthesis Analysis
The synthesis of 1,8-dibromonaphthalene-derived compounds is a topic of interest in several studies. For instance, the synthesis of 1,8-bis(diphenylmethylium)naphthalenediyl dications from a cyclic ether precursor derived from 1,8-dibromonaphthalene has been reported. This synthesis involves deoxygenation with a silylating reagent under anhydrous conditions . Another study describes the attempted synthesis of 1,8-dicyclooctatetraenylnaphthalene via palladium(0)-catalyzed coupling, which resulted in an unsymmetrical isomer . Additionally, 1,8-dibromonaphthalene has been used as a starting material for the synthesis of substituted 1,8-diarylnaphthalenes through a bis-Suzuki coupling strategy .
Molecular Structure Analysis
The molecular structure of 1,8-dibromonaphthalene and its derivatives has been explored using various analytical techniques. X-ray crystallography has been employed to determine the crystal structure of 1,8-dibromonaphthalene, revealing its monoclinic space group and the presence of disorder in the crystal . The molecular structure of 1,8-diaminonaphthalene, a related compound, has been compared with theoretical analyses at the AM1 level .
Chemical Reactions Analysis
1,8-Dibromonaphthalene participates in a variety of chemical reactions. It has been used as a precursor for oxidative coupling reactions to produce benzidines , and in 1,3-dipolar cycloadditions to synthesize 1,8-bistriazolylnaphthalenes with strained structures . The compound's reactivity has also been harnessed in the synthesis of complex scaffolds in organic chemistry, serving as a versatile building block for the production of molecules with potential applications as medicines, sensors, and dyes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,8-dibromonaphthalene and its derivatives are influenced by the presence of bromine substituents and the overall molecular geometry. The steric repulsion between bromine atoms can induce a twisted, non-planar structure in the naphthalene core, as observed in the crystal structure refinement of 1,4,5,8-tetrabromonaphthalene9. The electronic properties of the brominated naphthalenes are also of interest, as they can affect the compound's reactivity and its potential applications in various fields 910.
Scientific Research Applications
Crystal Structure and Dynamics
Crystal Structure Analysis
1,8-Dibromonaphthalene has been analyzed for its crystal structure, providing insights into its molecular arrangement and stability. Studies have explored its crystallization behavior in different space groups, revealing the compound's specific molecular dimensions and orientations (Haltiwanger et al., 1984).
Molecular Modeling and Dynamics
Research on 1,8-Dibromonaphthalene derivatives has focused on their molecular motions and lattice stability. These studies contribute to understanding the impact of structural deformation and steric repulsions on molecular dynamics and stability (Thirsk et al., 2002).
Organic Synthesis and Chemical Properties
Synthesis of Organic Compounds
1,8-Dibromonaphthalene serves as a starting material for synthesizing various organic compounds. Research has shown its utility in forming compounds with specific properties, such as stabilized radical cations and specific oxidation potentials (Kuroda et al., 1992).
Chemical Reactions and Interactions
Studies have utilized 1,8-Dibromonaphthalene in reactions leading to the synthesis of complex molecules like benzidines. These findings demonstrate its role in promoting oxidative coupling processes and highlight its application as an organic oxidant (Saitoh et al., 2004).
Optical and Magnetic Resonance Studies
Optical Detection and Magnetic Resonance
The compound has been subject to studies focusing on optical detection and magnetic resonance. These investigations provide valuable information about the excitonic behavior and magnetic field effects on phosphorescence emission in 1,8-Dibromonaphthalene (Vankan et al., 1982).
Triplet Exciton Behavior
Research has been conducted on the triplet exciton behavior in 1,8-Dibromonaphthalene, particularly in terms of its temperature dependence and exciton migration. These studies are crucial for understanding the material's photophysical properties (Schmidberger & Wolf, 1974).
Safety And Hazards
properties
IUPAC Name |
1,8-dibromonaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXBGTIGAIESIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80347743 | |
Record name | 1,8-Dibromonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80347743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Dibromonaphthalene | |
CAS RN |
17135-74-9 | |
Record name | 1,8-Dibromonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80347743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,8-Dibromonaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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